4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 4,4,5,5,5-Pentafluoro-1-pentanol: This intermediate is synthesized by reacting pentafluoroiodoethane with allyl alcohol in the presence of iron acetylacetonate and cesium carbonate.
Formation of this compound: The 4,4,5,5,5-Pentafluoro-1-pentanol is then reacted with 1H,1H-perfluorohexyl chloroformate under controlled conditions to yield the desired carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonate group.
Reduction Reactions: It can be reduced to form corresponding alcohols and other derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ethers, and other derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A precursor in the synthesis of the carbonate compound.
1H,1H-Perfluorohexyl chloroformate: Another precursor used in the synthesis.
4,4,5,5,5-Pentafluoropentane-1-thiol: A related compound with similar fluorinated structure.
Uniqueness
4,4,5,5,5-Pentafluoropentyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups, which impart exceptional chemical stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .
Eigenschaften
Molekularformel |
C12H8F16O3 |
---|---|
Molekulargewicht |
504.16 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C12H8F16O3/c13-6(14,11(23,24)25)2-1-3-30-5(29)31-4-7(15,16)8(17,18)9(19,20)10(21,22)12(26,27)28/h1-4H2 |
InChI-Schlüssel |
OUZRNNVQISTVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.